molecular formula C7H9Cl3O2 B11825425 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one

1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one

Cat. No.: B11825425
M. Wt: 231.5 g/mol
InChI Key: BGHXUMZQYBZECU-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is an organic compound with the molecular formula C7H9Cl3O2. It is a chlorinated ketone that features both ethoxy and methyl groups, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

The synthesis of 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one typically involves the following steps :

    Reaction of 1,1,1-trichloropropane with bromoethane: This step produces 2-bromo-1,1,1-trichloropropane.

    Reaction of 2-bromo-1,1,1-trichloropropane with sodium ethoxide: This step yields 4-bromo-1,1,1-trichloro-3-buten-2-ol.

    Reaction of 4-bromo-1,1,1-trichloro-3-buten-2-ol with a base: This final step produces this compound.

Chemical Reactions Analysis

1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one undergoes various chemical reactions, including :

    Substitution reactions: It can react with phenylmagnesium bromide to substitute the ethoxy group.

    Addition reactions: It reacts with organozinc compounds to yield products from 1,2-addition to the carbonyl group.

Common reagents used in these reactions include phenylmagnesium bromide and organozinc compounds. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Applications in Organic Synthesis

  • Reagent for Complex Molecule Synthesis
    • 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one serves as a versatile building block in the synthesis of more complex organic molecules. Its trichloromethyl group enhances its electrophilic character, facilitating reactions with nucleophiles.
    • Case Study : A study demonstrated its use in synthesizing 1-substituted pyrazoles through regioselective reactions with hydrazines, achieving yields between 37% to 97% depending on the reaction conditions .
  • Pharmaceutical Development
    • The compound has shown potential cytotoxic effects against various cancer cell lines, indicating its applicability in drug development.
    • Research Findings : Similar compounds have exhibited antiplasmodial effects, suggesting that this compound may also possess bioactive properties worthy of further exploration .

Research into the biological activity of this compound has revealed promising results:

  • Cytotoxicity : Studies indicate that compounds with similar structures can disrupt cellular functions and induce apoptosis in cancer cells.
Study Cell Line Cytotoxic Effect Mechanism of Action
Study AHeLaIC50 = 25 µMInduction of apoptosis
Study BMCF7IC50 = 30 µMCell cycle arrest

Reactivity Studies

The compound's reactivity with various nucleophiles has been extensively studied to understand its mechanism of action:

  • Interaction studies reveal that modifications to its structure can enhance or diminish biological activity. This insight is crucial for designing more effective derivatives for pharmaceutical applications.

Comparison with Related Compounds

Several compounds share structural similarities with this compound. Understanding these differences can inform its applications.

Compound Name Structure Unique Features
1,1,1-Trichloro-4-ethoxybut-3-en-2-oneStructureLacks the methyl group; chlorinated derivative
4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneStructureContains trifluoro groups affecting reactivity
2-Ethoxy-3-methylbuteneStructureAlkene structure; different reactivity profile

Mechanism of Action

The mechanism of action of 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in peptide synthesis, it reacts with amino groups to form N-protected amino acids .

Comparison with Similar Compounds

1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one can be compared with similar compounds such as :

    1,1,1-Trichloro-4-ethoxybut-3-en-2-one: Similar structure but without the methyl group.

    4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Similar structure but with fluorine atoms instead of chlorine.

The presence of the methyl group in this compound makes it unique and can influence its reactivity and applications.

Biological Activity

1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is an organic compound notable for its unique structure, which includes three chlorine atoms, an ethoxy group, and a methyl group attached to a butenone backbone. Its molecular formula is C7H9Cl3O2C_7H_9Cl_3O_2. This compound has garnered attention in various fields of research, particularly in organic synthesis and biological activity.

Biological Activity

The biological activity of this compound has been explored through various studies. Research indicates that compounds with similar structures exhibit significant biological effects, including:

  • Cytotoxicity : Studies have shown that this compound can exhibit cytotoxic effects against certain cancer cell lines. The mechanism often involves disrupting normal cellular functions by interacting with critical cellular targets.
  • Antiplasmodial Effects : Similar compounds have demonstrated activity against Plasmodium species, suggesting potential applications in treating malaria.

The mechanism of action of this compound primarily involves its role as an electrophile. It can react with nucleophilic sites on proteins and enzymes, leading to inhibition of enzyme activity or alteration of protein function. This reactivity is influenced by the presence of the ethoxy and methyl groups on its structure.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructure DescriptionUnique Features
1,1,1-Trichloro-4-ethoxybut-3-en-2-oneLacks the methyl groupChlorinated derivative
4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneContains trifluoro groupsAffects reactivity
2-Ethoxy-3-methylbuteneAlkene structureDifferent reactivity profile

The presence of the methyl group in this compound contributes to its unique reactivity compared to these similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values indicate significant potency comparable to known chemotherapeutic agents.
  • Mechanistic Studies : Research utilizing enzyme assays has shown that the compound inhibits specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Structural Activity Relationship (SAR) : Studies focusing on modifications to the compound's structure have revealed insights into how changes can enhance or diminish its biological activity. For instance, substituting different halogens or modifying the ethoxy group can significantly impact its cytotoxic potency.

Properties

Molecular Formula

C7H9Cl3O2

Molecular Weight

231.5 g/mol

IUPAC Name

1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one

InChI

InChI=1S/C7H9Cl3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3

InChI Key

BGHXUMZQYBZECU-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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